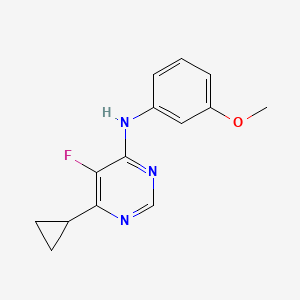

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

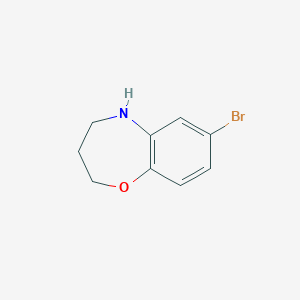

The compound “1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The presence of the imidazole ring suggests that this compound could have biological activity, as imidazole rings are found in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a carboxamide group and a phenyl ring through a benzyl linkage. The 4-methylbenzyl group would be a substituent on the imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the carboxamide group. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and oxidations . The carboxamide group could potentially be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group could impart some degree of water solubility, while the phenyl and benzyl groups would likely make the compound overall more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

The development of nonpeptide angiotensin II receptor antagonists includes compounds similar to 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide. These compounds, such as 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrate potent antihypertensive effects upon oral administration. The incorporation of acidic groups and the exploration of acidic isosteres, like the tetrazole ring, have been crucial in achieving high affinity for the angiotensin II receptor and effective oral antihypertensive potency (Carini et al., 1991).

Antimicrobial and Anticancer Applications

Imidazole derivatives have been synthesized for various biological evaluations, including antimicrobial and anticancer activities. Silver(I) acetate complexes derived from imidazole compounds, including those with structural similarities to 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide, have shown preliminary in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, these complexes exhibited cytotoxicity against human renal cancer cell line Caki-1 and breast cancer cell line MCF-7, demonstrating their potential as therapeutic agents (Hackenberg et al., 2013).

Catalytic Applications in Organic Synthesis

Gold(III) N-heterocyclic carbene complexes, structurally related to 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide, have been shown to act as effective precatalysts in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines. These complexes catalyze the condensation of various cyclic and acyclic 1,3-dicarbonyl compounds with primary aliphatic amines, demonstrating their utility in organic synthesis (Samantaray et al., 2011).

Material Science Applications

Polyamides containing 2-phenyl-4,5-imidazolediyl units, similar in structure to 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide, have been prepared for applications in material science. These polymers exhibit high thermal stability, are highly soluble in polar solvents, and can form films with good mechanical properties. The inclusion of imidazole units in the polymer backbone contributes to their high glass transition temperatures and thermal degradation temperatures, highlighting their potential for high-performance applications (Akutsu et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]-N-phenylimidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-14-7-9-15(10-8-14)13-21-12-11-19-17(21)18(22)20-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNUKLIDXPYRCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN=C2C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2647788.png)

![5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B2647791.png)

![5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2647793.png)

![N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2647796.png)

![4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647797.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2647798.png)